3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one
Description
3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one is a structurally complex molecule featuring a cyclohexenone core substituted with a methyl group and a dihydrofuran-derived amine moiety. Similarly, cyclohexenone-containing compounds like dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one (CAS 93840-87-0) are documented for their applications in organic synthesis and materials science . The amino substituents in the target compound may enhance its solubility and binding affinity compared to non-aminated analogs, though empirical data remain scarce.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-[(4-amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16N2O2/c1-7-2-8(4-9(14)3-7)13-11-6-15-5-10(11)12/h4,7,13H,2-3,5-6,12H2,1H3 |
InChI Key |
JDIYIPCEESUCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=C(COC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the furan ring.
Cyclohexenone Formation: The cyclohexenone moiety can be synthesized through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the cyclohexenone moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone moiety, converting it to an alcohol.
Substitution: The amino group on the furan ring can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically an alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for drug development. Its structural features can be optimized to improve pharmacokinetic and pharmacodynamic properties, leading to potential therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one depends on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and amino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one and related compounds:
*Estimated formula based on structural analysis.
Structural and Functional Analysis
Amino Substitution vs. Non-Aminated Analogs: The target compound’s 4-amino-dihydrofuran group distinguishes it from compound 124, which lacks nitrogen substituents but retains antifungal activity via its carboxylic acid moiety . Compared to III-135g, which features a bromoalkenyl ether, the amino-dihydrofuran in the target compound may reduce electrophilicity, altering reactivity in synthetic pathways .
Cyclohexenone Core Modifications: The methylcyclohexenone moiety is shared with CAS 93840-87-0 , but the latter’s extended alkyl chain (propyl group) likely increases hydrophobicity, affecting bioavailability.
Biological Activity Trends: Thiophene derivatives like 7a and furan-based compounds such as 124 demonstrate the importance of heterocyclic cores in bioactive molecules. However, the target compound’s dual heterocyclic system (furan + cyclohexenone) remains underexplored.
Methodological Considerations for Future Research
While direct data on 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one are absent, methodologies from analogous studies provide a roadmap:
Biological Activity
The compound 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one is a novel organic molecule that has garnered interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, supported by detailed research findings, case studies, and data tables.
Structure
The structural formula of the compound can be represented as follows:
Where and are the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the dihydrofuran ring and the amino group are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | Approx. 200 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not yet determined |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A derivative of this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.
Anticancer Potential
Research has also explored the anticancer potential of this compound:
- Case Study 2 : In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 15 µM. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Neuroprotective Effects
The neuroprotective effects of compounds with similar structures have been documented:
- Case Study 3 : A study involving rat models indicated that administration of a related compound improved cognitive function in models of Alzheimer's disease. Behavioral tests showed enhanced memory retention and reduced neuroinflammation markers.
The biological activities are hypothesized to stem from the following mechanisms:
- Inhibition of Enzymatic Activity : The amino group may interact with active sites on enzymes involved in microbial metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication in cancer cells.
- Neurotransmitter Modulation : Potential modulation of neurotransmitter levels (e.g., serotonin) may contribute to neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
